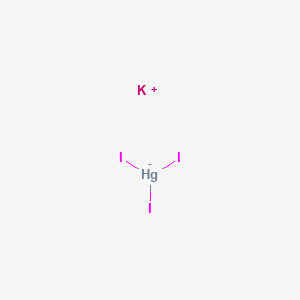
potassium triiodomercurate(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium triiodomercurate is a periodometallate salt. It contains a triiodomercurate(1-).
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
Detection of Mercury
Potassium triiodomercurate(II) is utilized as a reagent in analytical chemistry for the detection and quantification of mercury in environmental samples. It can form stable complexes with mercury ions, which can be detected using various spectroscopic techniques. This property is particularly valuable in monitoring mercury pollution in water and soil samples.
Nessler's Reagent
This compound is a key component of Nessler's reagent, which is used for detecting ammonia in aqueous solutions. The reaction between ammonia and potassium triiodomercurate(II) results in a color change that can be quantitatively analyzed, making it an essential tool in environmental and biochemical assays .
Organic Synthesis
Source of Iodide
In organic synthesis, potassium triiodomercurate(II) serves as a source of iodide ions. It facilitates the introduction of iodine into organic molecules, which is crucial for the development of pharmaceuticals and other organic compounds. The ability to modify organic structures through iodination is essential for creating various bioactive compounds .
Material Science
Synthesis of Mercury-Containing Materials
Potassium triiodomercurate(II) plays a significant role in the preparation of mercury-containing materials used in advanced electronic components. These materials are important for developing devices such as sensors and semiconductors, where specific electrical properties are required .
Biochemistry
Studying Mercury Interactions
In biochemistry, potassium triiodomercurate(II) is used to study the interactions of mercury with biological systems. Researchers utilize this compound to investigate its toxicity and biological effects, contributing to a better understanding of mercury's impact on health and the environment .
Environmental Monitoring
Mercury Level Monitoring
The compound is employed in various methods for monitoring mercury levels in environmental samples, including water and soil. Its ability to form complexes with mercury allows for accurate measurements, aiding regulatory compliance and environmental protection efforts .
Case Studies
Eigenschaften
CAS-Nummer |
22330-18-3 |
|---|---|
Molekularformel |
HgI3K |
Molekulargewicht |
620.4 g/mol |
IUPAC-Name |
potassium;triiodomercury(1-) |
InChI |
InChI=1S/Hg.3HI.K/h;3*1H;/q+2;;;;+1/p-3 |
InChI-Schlüssel |
VFWHGZWRMXRJRV-UHFFFAOYSA-K |
SMILES |
[K+].I[Hg-](I)I |
Kanonische SMILES |
[K+].I[Hg-](I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















